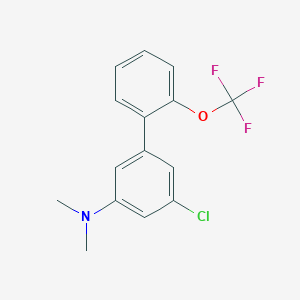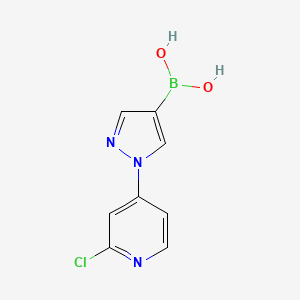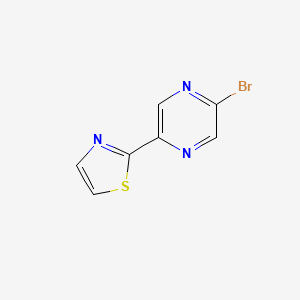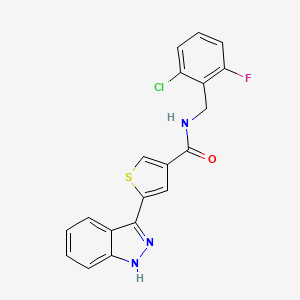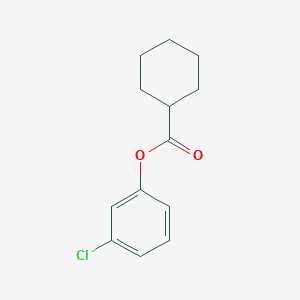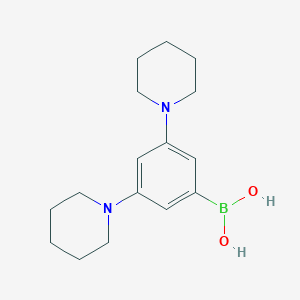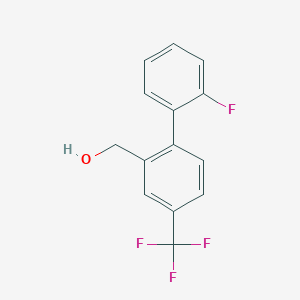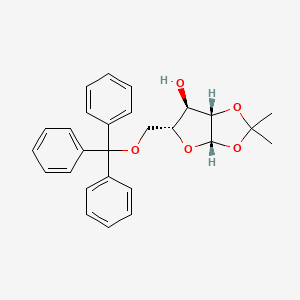
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose: is a complex organic compound that belongs to the class of arabinofuranoses. This compound is characterized by the presence of a methylethylidene group at the 1,2-positions and a triphenylmethyl group at the 5-position of the beta-D-arabinofuranose ring. It is primarily used in research and development within the fields of chemistry and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose typically involves the protection of the hydroxyl groups of beta-D-arabinofuranose. The process begins with the formation of the methylethylidene acetal at the 1,2-positions. This is followed by the introduction of the triphenylmethyl group at the 5-position. The reaction conditions often require the use of acid catalysts and anhydrous solvents to ensure the selective protection of the desired hydroxyl groups.
Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into different derivatives.
Substitution: The triphenylmethyl group can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protective group in carbohydrate chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and carbohydrate metabolism.
Medicine: Research involving this compound contributes to the development of new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose involves its interaction with specific molecular targets and pathways. The methylethylidene and triphenylmethyl groups provide steric protection to the arabinofuranose ring, allowing selective reactions to occur at other positions. This selective reactivity is crucial for its use in synthetic chemistry and biochemical studies.
Comparación Con Compuestos Similares
- 1,2-O-(1-Methylethylidene)-3-O-(phenylmethyl)-alpha-D-glucofuranose
- 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose
- Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate
Uniqueness: 1,2-O-(1-Methylethylidene)-5-O-(triphenylmethyl)-beta-D-arabinofuranose is unique due to its specific protective groups, which provide selective reactivity and stability. This makes it particularly valuable in synthetic applications where precise control over reaction pathways is required.
Propiedades
Fórmula molecular |
C27H28O5 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(3aS,5R,6R,6aS)-2,2-dimethyl-5-(trityloxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C27H28O5/c1-26(2)31-24-23(28)22(30-25(24)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24+,25+/m1/s1 |
Clave InChI |
NRPUJUCGRNWUOE-NGSHPTGOSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
SMILES canónico |
CC1(OC2C(C(OC2O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)
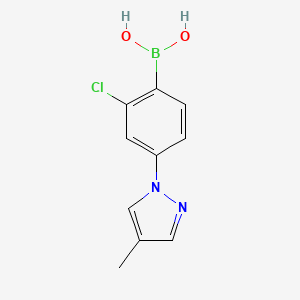

![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
